Thiazolylacetyl glycine oxime

Description

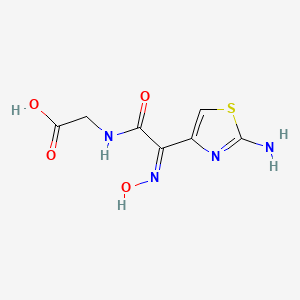

Structure

3D Structure

Properties

CAS No. |

178949-03-6 |

|---|---|

Molecular Formula |

C7H8N4O4S |

Molecular Weight |

244.23 g/mol |

IUPAC Name |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid |

InChI |

InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |

InChI Key |

JFHNSSMBYZTXNM-VZUCSPMQSA-N |

SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; |

Origin of Product |

United States |

Chemical Structure and Isomeric Forms of Thiazolylacetyl Glycine Oxime

Detailed Structural Representation and Chemical Nomenclature

Thiazolylacetyl glycine (B1666218) oxime, recognized as a key impurity in the production of Cefdinir, possesses a distinct molecular architecture. nih.govsynzeal.comchemicalbook.com The molecule incorporates a 2-aminothiazole ring linked to a glycine moiety through an oxime-containing acetyl group.

The systematic name for this compound, following IUPAC nomenclature, is 2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid. nih.gov It is also commonly referred to by several synonyms, including (Z)-(2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetyl)glycine and Cefdinir Impurity A. nih.govdrugfuture.com

The chemical and physical properties of Thiazolylacetyl glycine oxime are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄O₄S | nih.govspectrasynth.com |

| Molecular Weight | 244.23 g/mol | nih.govspectrasynth.compharmaffiliates.com |

| CAS Number | 178949-03-6 | nih.govspectrasynth.compharmaffiliates.com |

| IUPAC Name | 2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid | nih.gov |

| Synonyms | Cefdinir Impurity A, Thiazolylacetylglycine Oxime, N-((Z)-2-(2-AMINOTHIAZOL-4-YL)-2-(HYDROXYIMINO)ACETYL)GLYCINE | nih.govdrugfuture.com |

Stereochemical Considerations: Z/E Isomerism of the Oxime Moiety

The presence of a carbon-nitrogen double bond (C=N) in the oxime functional group of this compound leads to the possibility of geometrical isomerism. adichemistry.comnih.gov This type of stereoisomerism is designated using the E/Z notation, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com

For the oxime moiety in this compound, the groups attached to the double-bonded carbon are the 2-aminothiazole ring and the glycine-linked carbonyl group. The groups on the nitrogen are a hydroxyl group (-OH) and a lone pair of electrons. According to CIP rules, the priority of the groups attached to the carbon and nitrogen atoms is determined. If the higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning "opposite"). adichemistry.com

In the case of this compound, the commercially available and referenced form is predominantly the (Z)-isomer. nih.govsynzeal.compharmaffiliates.com This is explicitly stated in its IUPAC name: 2-[[(2Z )-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid. The (Z)-configuration is the thermodynamically more stable and thus the more common form for this and related cephalosporin (B10832234) side-chain oximes. researchgate.net The alternative (E)-isomer is considered a separate impurity in related compounds like Cefdinir. daicelpharmastandards.compharmaffiliates.com

Tautomeric Forms and Their Equilibrium in Solution

This compound can exist in different tautomeric forms due to the migration of a proton. The most significant tautomerism involves the 2-aminothiazole ring, which can exist in an equilibrium between the amino form and the imino form.

Amino Tautomer: This is the commonly depicted form where the amino group (-NH₂) is exocyclic to the thiazole (B1198619) ring.

Imino Tautomer: In this form, a proton moves from the exocyclic amino group to the nitrogen atom within the thiazole ring, resulting in an imino (=NH) group within the ring and an exocyclic C=N double bond.

While both forms can exist, the amino tautomer is generally the more stable and predominant form for 2-aminothiazole compounds in solution. The equilibrium can be influenced by factors such as solvent polarity and pH.

Additionally, the oxime group itself can theoretically exhibit tautomerism with a nitroso form (-CH-N=O), although this equilibrium typically heavily favors the oxime form. Another consideration is the potential for the molecule to exist as a mixture of tautomers, particularly in solution. simsonpharma.com

Structural Analogues and Related Impurities of Cefdinir with Shared Moieties

This compound is part of a larger family of compounds that are structurally related, primarily appearing as impurities or degradation products in the synthesis of the antibiotic Cefdinir. daicelpharmastandards.compharmaffiliates.com These compounds often share the 2-aminothiazol-4-yl oxime core structure.

One of the most closely related analogues is This compound acetal . daicelpharmastandards.compharmaffiliates.com This compound has the IUPAC name (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-hydroxyiminoacetamide. daicelpharmastandards.compharmaffiliates.com It is structurally similar but features a dihydroxyethyl group instead of the acetic acid moiety of the parent compound.

Other related impurities of Cefdinir that share the thiazolyl moiety include:

(E)-Cefdinir: The geometrical isomer of Cefdinir, where the oxime group has the (E)-configuration instead of the active (Z)-configuration. pharmaffiliates.com

Cefdinir Glyoxalic Analog: An impurity where the hydroxyimino group (=N-OH) is replaced by a carbonyl group (=O). daicelpharmastandards.compharmaffiliates.comdaicelpharmastandards.com

Cefdinir Isoxazole Analog: A structural variant where the thiazole ring is replaced by an isoxazole ring. daicelpharmastandards.compharmaffiliates.comdaicelpharmastandards.com

Cefdinir Lactone: An impurity formed through an intramolecular reaction. pharmaffiliates.com

The table below details some of these key structural analogues and related impurities.

| Compound Name | CAS Number | Molecular Formula | Relationship/Note |

| This compound | 178949-03-6 | C₇H₈N₄O₄S | Cefdinir Impurity A. nih.govpharmaffiliates.com |

| This compound acetal | 178422-40-7 | C₇H₁₀N₄O₄S | Analogue with a dihydroxyethyl group. spectrasynth.compharmaffiliates.comusp.org |

| (E)-Cefdinir | 178601-88-2 | C₁₄H₁₃N₅O₅S₂ | (E)-isomer of the Cefdinir oxime moiety. synzeal.comsimsonpharma.com |

| Cefdinir Glyoxalic Analog | 79350-14-4 | C₁₄H₁₂N₄O₅S₂ | Oxime group is replaced by a carbonyl group. pharmaffiliates.comdaicelpharmastandards.com |

| Cefdinir Isoxazole Analog | 1356842-10-8 | C₁₃H₁₁N₃O₆S | Thiazole ring is replaced by an isoxazole ring. pharmaffiliates.comdaicelpharmastandards.com |

Synthetic Methodologies for Thiazolylacetyl Glycine Oxime and Its Analogues As Research Standards

Chemical Synthesis Routes for Reference Standard Preparation

The preparation of thiazolylacetyl glycine (B1666218) oxime involves a multi-step synthetic pathway. vulcanchem.com The core structure is assembled through the sequential formation of the thiazole (B1198619) ring, amidation with glycine, and finally, the introduction of the oxime functionality.

Methodologies for Thiazole Ring Formation

The thiazole ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds. researchgate.net Its synthesis is a critical first step in the preparation of thiazolylacetyl glycine oxime. Several classical and modern methods are available for the construction of the thiazole nucleus.

The Hantzsch thiazole synthesis is a prominent and widely used method that involves the condensation reaction between an α-haloketone and a thioamide. bepls.comwikipedia.org This method's popularity stems from its simplicity and the ability to introduce a variety of functional groups. bepls.com For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) yields 2,4-dimethylthiazole. wikipedia.org

Another classical approach is the Cook-Heilborn synthesis , where α-aminonitriles react with carbon disulfide to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com The Robinson-Gabriel synthesis is also a documented method for thiazole formation. bepls.com

Modern variations and green chemistry approaches aim to overcome some of the limitations of classical methods, such as the use of toxic haloketones. bepls.com These include catalyst-free methods and the use of alternative starting materials like α-diazoketones and propargylamines. bepls.com

Table 1: Comparison of Key Thiazole Synthesis Methods

| Synthesis Method | Reactants | Key Features |

|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide | Simple, versatile, widely used. bepls.comwikipedia.org |

| Cook-Heilborn Synthesis | α-Aminonitrile, Carbon Disulfide | Forms 5-aminothiazoles under mild conditions. wikipedia.orgpharmaguideline.com |

| Tcherniac's Synthesis | α-Thiocyanic ketones | Hydrolyzed with acid to form 2-substituted thiazoles. pharmaguideline.com |

Glycine Amidation Reactions in Synthetic Pathways

The incorporation of the glycine moiety is typically achieved through an amidation reaction. This involves coupling the carboxylic acid group of a thiazole-containing precursor with the amino group of a glycine derivative. Standard peptide coupling reagents are often employed to facilitate this reaction and ensure high yields and purity. ontosight.ai

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and activators such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the glycine amine. The choice of coupling agent and reaction conditions is crucial to prevent side reactions and racemization.

Continuous flow microreactor systems have also been developed for the multistep synthesis of amides from alcohols and amines, offering a modern and efficient alternative. rsc.org Furthermore, enzymatic methods, such as the use of peptidylglycine α-amidating monooxygenase (PAM), can be employed for the amidation of glycine-extended peptides, although this is more relevant in a biological context. nih.gov

Oxime Formation Strategies

The final key step in the synthesis of the target compound is the formation of the oxime. Oximes are typically synthesized by the reaction of a ketone or aldehyde with hydroxylamine (B1172632). acs.org In the context of this compound, this involves the reaction of a thiazolylacetyl glycine precursor, which contains a ketone functional group, with hydroxylamine.

The reaction of α-keto acids with hydroxylamine is a well-established method for forming α-keto acid oximes. nih.govcdnsciencepub.com The reaction conditions, particularly pH, can be critical. For instance, in the synthesis of clarithromycin (B1669154) 9-(E)-oxime, the pH was found to be a critical parameter to avoid the formation of byproducts. acs.org

The reaction can be catalyzed by both acids and bases. researchgate.net Various catalysts have been reported to improve the efficiency of oxime formation, including titanium dioxide/sulfate, zinc oxide, and copper sulfate. researchgate.net In some cases, the reaction can proceed spontaneously when an α-ketoacid and an aliphatic oxime are mixed. nih.gov

Derivatization Strategies for Structural Modifications in Research Contexts

The derivatization of the this compound scaffold allows for the synthesis of analogues with modified properties for research purposes. mdpi.com These modifications can be introduced at various positions on the thiazole ring or by altering the glycine or oxime moieties.

Strategies for derivatization often involve introducing different substituents onto the thiazole ring. This can be achieved by using appropriately substituted starting materials in the Hantzsch synthesis or by post-synthesis modification of the thiazole ring through electrophilic or nucleophilic substitution reactions. pharmaguideline.com For example, 2-aminobenzothiazoles can be converted to the corresponding acetanilides or 2-hydroxy compounds. semanticscholar.org

The "intermediate derivatization method" is a strategy where a key intermediate is modified to create a library of related compounds. nih.gov This approach can significantly enhance the efficiency of discovering new compounds with desired properties. nih.gov

Isolation and Purification Techniques for Research-Grade Material Purity

Achieving high purity is paramount for a research-grade standard. A combination of purification techniques is often necessary to remove impurities, starting materials, and byproducts from the final product. reachemchemicals.comunacademy.com

Crystallization and Recrystallization: These are fundamental techniques for purifying solid organic compounds. reachemchemicals.comstudymind.co.uk The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. reachemchemicals.com Fractional crystallization can be used to separate compounds with different solubilities. reachemchemicals.com

Chromatography: This is a powerful separation technique based on the differential partitioning of compounds between a stationary phase and a mobile phase. unacademy.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the purification and analysis of organic compounds. vulcanchem.com It is particularly useful for separating closely related compounds and for quantitative analysis to determine the purity of the final product.

Column Chromatography: This technique is widely used for the preparative scale purification of organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (solvent system) is critical for effective separation.

Distillation: For liquid compounds or intermediates, distillation techniques such as simple, fractional, or vacuum distillation can be employed to separate components based on their boiling points. reachemchemicals.comsciencemadness.org

Extraction: Solvent extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases. studymind.co.uk

Filtration: This technique is used to separate solid impurities from a liquid or solution. reachemchemicals.com

Table 2: Common Purification Techniques for Organic Solids

| Technique | Principle | Application |

|---|---|---|

| Recrystallization | Difference in solubility at different temperatures. reachemchemicals.com | Primary purification of solid products. studymind.co.uk |

| Column Chromatography | Differential adsorption on a solid support. | Separation of complex mixtures and closely related compounds. |

| HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | Final purification and purity analysis. vulcanchem.com |

Considerations for Isomer Control and Purity in Synthetic Research

The oxime functional group can exist as E (entgegen) and Z (zusammen) isomers. tsijournals.com Controlling the stereochemistry of the oxime bond is a critical aspect of the synthesis of this compound to ensure the desired isomer is obtained with high purity. acs.org

The formation of oximes often yields a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. researchgate.net For example, in the synthesis of some oxime derivatives, different synthetic pathways have been cleverly designed to selectively obtain the E or Z isomer in high yields. tsijournals.com

Separation of the E and Z isomers can be challenging but is often achievable by chromatographic techniques like column chromatography or HPLC. researchgate.net In some cases, selective precipitation of one isomer as a salt can be an effective method for separation. google.com For instance, treating a mixture of E and Z isomers of aryl alkyl ketoximes with a protic or Lewis acid under anhydrous conditions can precipitate the E isomer as an immonium complex. google.com

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the characterization and differentiation of the E and Z isomers. rsc.orgmdpi.com Computational methods, such as DP4+ and ML-J-DP4, can also be used to predict and assign the configuration of oxime isomers. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dimethylthiazole |

| Chloroacetone |

| Thioacetamide |

| 5-aminothiazoles |

| Clarithromycin 9-(E)-oxime |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxysuccinimide (NHS) |

| 1-Hydroxybenzotriazole (HOBt) |

| 2-aminobenzothiazoles |

| Acetanilides |

| 2-hydroxy compounds |

Analytical Research and Characterization Methodologies

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Thiazolylacetyl glycine (B1666218) oxime. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's atomic arrangement and functional groups. vulcanchem.comchemicea.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of Thiazolylacetyl glycine oxime by providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. vulcanchem.comchemicea.com Certificates of Analysis for this compound confirm that its structure is verified using both ¹H and ¹³C NMR. chemicea.com

In a typical ¹H NMR analysis, the chemical shifts, signal multiplicities, and integration values of the protons are analyzed to map out the connectivity of the molecule. For this compound, specific signals corresponding to the protons on the thiazole (B1198619) ring, the glycine moiety, and the oxime group would be expected.

¹³C NMR spectroscopy complements the proton analysis by providing data on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments, such as those in the thiazole ring, the carbonyl groups of the acetyl and glycine components, and the carbon of the oxime group.

Table 1: Representative NMR Data for this compound

| Analysis | Observed Data | Interpretation |

| ¹H NMR | Specific chemical shifts (ppm) and coupling constants (Hz) for protons on the thiazole ring, methylene (B1212753) group of glycine, and NH and OH protons. | Confirms the presence and connectivity of the different molecular fragments. |

| ¹³C NMR | Distinct signals for carbons in the thiazole ring, carbonyl carbons, methylene carbon, and the C=NOH carbon. | Elucidates the carbon framework of the molecule. |

| Confirmation | The overall spectral data are compared with a reference standard or predicted spectra to confirm the identity of this compound. chemicea.com | Structural confirmation. |

Note: Specific chemical shift values are often proprietary and not publicly available in detail. The data presented here are representative of the types of information obtained from NMR analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. vulcanchem.com The key functional groups expected in its structure include the amine (N-H), hydroxyl (O-H), carbonyl (C=O), and oxime (C=N-OH) groups.

The IR spectrum would exhibit characteristic absorption bands that serve as fingerprints for these groups. For instance, the N-H stretching vibrations of the primary amine on the thiazole ring and the amide N-H would appear in the region of 3100-3500 cm⁻¹. The O-H stretch of the carboxylic acid and the oxime would likely be a broad band in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibrations of the amide and carboxylic acid would produce strong absorptions around 1600-1750 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amine/Amide) | 3100 - 3500 |

| O-H Stretch (Carboxylic Acid/Oxime) | 2500 - 3300 (broad) |

| C=O Stretch (Amide/Carboxylic Acid) | 1600 - 1750 |

| C=N Stretch (Oxime) | 1620 - 1690 |

| C-S Stretch (Thiazole) | 600 - 800 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. vulcanchem.comsdkx.net This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound (244.23 g/mol ). pharmaffiliates.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable insights into the molecule's structure. By breaking the molecule into smaller fragments and analyzing their masses, the connectivity of the different parts, such as the thiazole ring and the glycine side chain, can be deduced.

Table 3: Mass Spectrometry Data for this compound

| Analysis | Expected m/z Value | Interpretation |

| Molecular Ion [M+H]⁺ | 245.23 | Confirms the molecular weight of the compound. |

| Fragmentation Pattern | Characteristic fragment ions | Provides information on the structural components of the molecule. |

| Confirmation | The observed molecular weight and fragmentation pattern are consistent with the proposed structure of this compound. chemicea.comchemicea.com | Structural confirmation and identification. |

Chromatographic Methods for Detection, Separation, and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for the detection, separation, and quantification of this compound, especially in the context of pharmaceutical impurity profiling. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a highly precise and reliable method for analyzing this compound, often as an impurity in Cefdinir. vulcanchem.com Method development and validation are crucial to ensure accurate and reproducible results. A typical HPLC method involves a stationary phase (column), a mobile phase, and a detector.

For the analysis of Cefdinir and its impurities, including this compound, a reversed-phase HPLC method is commonly employed. The United States Pharmacopeia (USP) monograph for Cefdinir Capsules outlines a specific HPLC method for impurity analysis. drugfuture.com

Table 4: HPLC Method Parameters for the Analysis of this compound in Cefdinir

| Parameter | Specification |

| Mode | LC |

| Detector | UV at 254 nm drugfuture.com |

| Column | 4.6-mm × 15-cm; 5-µm packing L1 drugfuture.com |

| Column Temperature | 40 °C drugfuture.com |

| Flow Rate | 1 mL/min drugfuture.com |

| Injection Volume | 10 µL drugfuture.com |

| Relative Retention Time (RRT) | 0.10 (relative to Cefdinir) drugfuture.com |

| Relative Response Factor (RRF) | 1.1 drugfuture.com |

Note: The L1 packing designation refers to octadecylsilane (B103800) (C18) bonded to porous silica (B1680970) or ceramic micro-particles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides an even more powerful tool for the analysis of this compound. vulcanchem.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. vulcanchem.com

LC-MS is particularly valuable for impurity profiling, where it can be used to detect and identify known and unknown impurities in a sample at very low levels. The retention time from the LC provides one level of identification, while the mass spectrum provides the molecular weight and structural information for confirmation. In the context of Cefdinir analysis, LC-MS can definitively identify this compound and distinguish it from other related impurities. chemicea.com The use of LC-MS confirms that the peak observed in the chromatogram corresponds to the correct molecular weight for this compound. chemicea.com

Development of Stability-Indicating Analytical Methods in Research

Stability-indicating analytical methods are essential in pharmaceutical research to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. For this compound, which is an impurity of Cefdinir, the development of such methods is critical for monitoring the stability of the final drug product. vulcanchem.comalentris.org

High-performance liquid chromatography (HPLC) is the predominant technique for developing stability-indicating assays for Cefdinir and its impurities. vulcanchem.comchromatographyonline.com Specifically, reversed-phase HPLC (RP-HPLC) methods are widely developed and validated for this purpose. alentris.org These methods are designed to separate the API from all potential process impurities and degradation products that might arise during manufacturing and storage. chromatographyonline.com

The development process involves subjecting the drug substance to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, which include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. This forced degradation helps to generate potential degradation products and demonstrate the specificity of the analytical method. A successful stability-indicating method will resolve the main peak (Cefdinir) from all impurity peaks, including this compound, and any new peaks that appear during stability studies.

Recent research has also explored the use of nanomaterial-supported molecularly imprinted polymer (MIP)-based electrochemical sensors for the detection of Cefdinir. nih.gov These novel methods offer high sensitivity and selectivity and have been tested for their ability to distinguish Cefdinir from its impurities, including this compound. nih.govdp.tech

A summary of typical stress conditions applied in the development of stability-indicating methods is presented in the table below.

| Stress Condition | Typical Reagents/Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl | To induce degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH | To induce degradation in alkaline conditions. |

| Oxidative Degradation | 3-30% H₂O₂ | To simulate oxidative stress. |

| Thermal Degradation | 60-80°C | To assess the effect of heat on stability. |

| Photostability | UV and fluorescent light | To evaluate sensitivity to light exposure. |

Method Validation Principles for Impurity Analysis in Pharmaceutical Research

The validation of an analytical method for impurity analysis is a critical step to ensure its reliability, accuracy, and precision for its intended purpose. alentris.orgsynzeal.com According to ICH guidelines, key validation parameters for impurity quantification methods include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, and precision.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. For this compound, this means the method must be able to separate its peak from Cefdinir and other related impurities. nih.govdp.tech

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, these parameters are crucial for controlling trace levels of compounds like this compound. A recent study on a MIP-based electrochemical sensor for Cefdinir reported an LOD of 2.06 pM and an LOQ of 6.86 pM, demonstrating high sensitivity. nih.gov

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix. irjmets.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). irjmets.com

The following table summarizes the typical acceptance criteria for these validation parameters in impurity analysis.

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak is well-resolved from other peaks. |

| LOD | Signal-to-noise ratio of approximately 3:1. |

| LOQ | Signal-to-noise ratio of approximately 10:1. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 80-120% |

| Precision (% RSD) | Typically ≤ 15% for impurities at the limit of quantification. |

Application as a Reference Standard in Analytical Method Development and Quality Control Research

This compound is utilized as a reference standard in the development and validation of analytical methods for Cefdinir. synzeal.comsynzeal.comlgcstandards.com A reference standard is a highly purified compound that is used as a benchmark for identification and quantification. In the context of quality control, the availability of a well-characterized reference standard for this compound is essential for several reasons:

Peak Identification: In chromatographic analysis, the retention time of a peak in a sample chromatogram is compared to the retention time of the reference standard to confirm the identity of the impurity.

Method Development and Validation: The reference standard is used to develop and validate analytical methods by establishing parameters such as specificity, linearity, accuracy, and precision. synzeal.comsynzeal.com

Quantitative Analysis: A known concentration of the this compound reference standard is used to create a calibration curve, which then allows for the accurate quantification of the impurity in test samples of the API or drug product. vulcanchem.com

System Suitability Testing: Before performing an analysis, a solution containing the reference standard is often injected to ensure that the chromatographic system is performing adequately.

Suppliers of pharmaceutical reference standards provide detailed characterization data for compounds like this compound, ensuring their suitability for these applications. synzeal.com This material is often designated as a "Pharmaceutical Analytical Impurity" (PAI) and is distinct from official USP Reference Standards but is crucial for analytical and quality control purposes. usp.org

Formation Pathways and Degradation Mechanisms from Parent Compounds

Identification of Chemical Degradation Pathways Leading to Thiazolylacetyl Glycine (B1666218) Oxime Formation

The principal degradation pathway for Cefdinir, which can lead to the formation of impurities like Thiazolylacetyl glycine oxime, involves the hydrolysis of its core β-lactam ring. nih.govresearchgate.net This four-membered ring is chemically strained and susceptible to nucleophilic attack, particularly in aqueous solutions. Studies involving forced degradation or stress testing have been instrumental in identifying the products formed under various conditions. researchgate.netresearchgate.net

Degradation of Cefdinir has been observed under hydrolytic (both acidic and basic), oxidative, and photolytic stress conditions. researchgate.net The opening of the β-lactam ring is a primary event in the degradation cascade. researchgate.net This initial cleavage leads to the formation of unstable intermediates that can undergo further reactions, including rearrangements and additional bond cleavages, ultimately resulting in a variety of degradation products. nih.govresearchgate.net this compound is one such product, resulting from the breakdown of the main cephalosporin (B10832234) structure. spectrasynth.comsynzeal.com

Kinetic studies have identified two major degradation routes for Cefdinir in aqueous solutions: the opening of the β-lactam ring and various pH-dependent isomerizations, such as lactonization and epimerization. nih.gov These pathways can lead to a complex mixture of degradants, including seven major degradation products that have been isolated and characterized after hydrolysis at acidic, neutral, and basic pH levels. nih.gov

Influence of Reaction Conditions on Impurity Generation during Cefdinir Synthesis and Storage

The formation of this compound and other impurities from Cefdinir is highly dependent on environmental and process conditions. researchgate.net Forced degradation studies systematically evaluate the impact of factors like pH, temperature, light, and oxidizing agents on the stability of the API. researchgate.netresearchgate.net

Research has shown that Cefdinir degrades under a range of stress conditions, confirming the influence of these factors on impurity generation. researchgate.net Hydrolytic degradation is particularly significant, with the rate and pathway being heavily influenced by pH. nih.govnih.gov Studies have examined degradation in strongly acidic (pH 1), neutral (pH 6), and basic (pH 9) solutions to map the resulting products and kinetics. nih.gov Similarly, oxidative stress (using hydrogen peroxide) and thermal stress (at 105°C) have been shown to cause degradation. researchgate.net

The following table summarizes the conditions under which Cefdinir degradation and subsequent impurity formation have been observed.

| Stress Condition | Reagent/Parameter | Observation | Reference |

| Acidic Hydrolysis | 1.0 N Hydrochloric Acid | Degradation Observed | researchgate.net |

| Basic Hydrolysis | 0.05 N Sodium Hydroxide | Degradation Observed | researchgate.net |

| Neutral Hydrolysis | Aqueous Solution (pH 6-7) | Degradation Observed | nih.gov |

| Oxidation | 0.1% v/v Hydrogen Peroxide | Degradation Observed | researchgate.net |

| Thermal | 105 °C | Degradation Observed | researchgate.net |

| Photolytic | UV light (254 nm) | Degradation Observed | researchgate.net |

These findings underscore the necessity of controlling pH, temperature, and exposure to light and oxidizing agents during the manufacturing and storage of Cefdinir to minimize the formation of this compound and other related impurities.

Theoretical Studies on Degradation Kinetics and Mechanisms in Pharmaceutical Systems

The study of degradation kinetics provides a quantitative understanding of the rates at which drug substances break down. For Cefdinir, kinetic studies have revealed that its degradation in aqueous solutions generally follows a pseudo-first-order model. researchgate.net This means the rate of degradation is directly proportional to the concentration of Cefdinir itself under specific conditions of pH and temperature.

The degradation rate is highly pH-dependent. nih.govnih.gov Detailed kinetic analyses have been performed across a range of pH values to determine the specific rate constants for different degradation reactions, including hydrolysis and isomerization. nih.gov For instance, the rate constant for the C-6 epimerization of certain degradation products was found to be smallest at pH 4. nih.govcolab.ws Such kinetic data is fundamental for predicting the shelf-life of pharmaceutical formulations and for developing stable dosage forms.

While extensive experimental kinetic data exists, theoretical and computational studies, such as those using density functional theory (DFT), are also valuable for elucidating reaction mechanisms at a molecular level. researchgate.net These methods can model reaction pathways, calculate activation energies, and help rationalize the observed stability profiles of β-lactam antibiotics. acs.org By combining experimental kinetics with theoretical modeling, a comprehensive picture of the degradation mechanisms can be achieved, facilitating the design of more stable drug products.

Role of Intermediates in Impurity Formation Processes

The transformation of Cefdinir into its final degradation products, including this compound, is not a single-step process but involves the formation of various transient chemical species known as intermediates. The identification of these intermediates is crucial for understanding the complete degradation pathway.

A primary step in the degradation of Cefdinir is the hydrolytic cleavage of the β-lactam ring. nih.govresearchgate.net This initial reaction yields β-lactam ring-opened products, which are key intermediates. nih.govcolab.ws These intermediates are often unstable and can undergo subsequent, pH-dependent reactions. For example, in acidic to neutral solutions, hydrolysis of Cefdinir produces γ-lactones as a mixture of four diastereoisomers. nih.govcolab.ws These lactones are significant intermediates in the pathway leading to further degradation products.

LC-MS analysis has been used to identify multiple novel intermediates formed during Cefdinir degradation, highlighting the complexity of the process. researchgate.net The characterization of these intermediates confirms that the degradation proceeds through a cascade of reactions, where the products of one step become the reactants for the next, ultimately leading to stable, observable impurities such as this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of a compound like Thiazolylacetyl glycine (B1666218) oxime. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and predict a wide range of molecular attributes.

A typical study would begin by optimizing the geometry of the molecule to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For Thiazolylacetyl glycine oxime, key parameters would include the geometry of the thiazole (B1198619) ring, the conformation of the glycine linker, and the configuration of the oxime group.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insight into the chemical reactivity and stability of the molecule. A smaller gap generally indicates a more reactive molecule.

Table 1: Hypothetical Geometrical Parameters for this compound from Quantum Chemical Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C | S | Data not available | |

| N | C (thiazole) | Data not available | ||

| C | N (oxime) | Data not available | ||

| Bond Angle | C | N | O (oxime) | Data not available |

| C (thiazole) | C (acetyl) | N (glycine) | Data not available | |

| Dihedral Angle | S | C | C | N |

| N | C | C | O |

Table 2: Hypothetical Electronic Properties for this compound from Quantum Chemical Calculations

| Property | Predicted Value |

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Stability Predictions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational flexibility and stability of this compound in various environments, such as in a solvent or interacting with another molecule.

An MD simulation would reveal the accessible conformations of the flexible glycine linker and the rotation around the various single bonds in the molecule. This analysis is crucial for understanding how the molecule might change its shape over time, which can influence its interactions with other molecules and its analytical behavior. The simulations can be analyzed to identify the most populated conformational states and the energy barriers between them.

Furthermore, MD simulations can be used to predict the stability of the molecule. By running simulations at different temperatures, it is possible to observe potential degradation pathways or structural rearrangements. For a molecule with an oxime group, this could include studying the stability of the (E/Z) isomers.

In Silico Analysis of Structure-Property Relationships Relevant to Analytical Behavior

In silico analysis connects the computed structural and electronic properties of a molecule to its observable characteristics, such as its behavior in analytical systems. For this compound, this would involve correlating its calculated properties with its retention time in chromatography, its electrophoretic mobility, or its interaction with a sensor surface.

For example, the calculated dipole moment and the distribution of electrostatic potential on the molecular surface could help predict the polarity of the molecule. This, in turn, would be directly related to its retention behavior in reversed-phase high-performance liquid chromatography (HPLC), a common analytical technique for pharmaceutical impurities. A more polar molecule would typically have a shorter retention time on a nonpolar stationary phase.

Similarly, understanding the molecule's shape, size, and electronic properties is essential for interpreting its interaction with molecularly imprinted polymers or other selective analytical platforms.

Computational Approaches for Analytical Method Development and Optimization

Computational chemistry can be a valuable tool in the development and optimization of analytical methods. Molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is particularly relevant here.

In the context of HPLC, molecular docking could be used to simulate the interaction between this compound and the stationary phase. By modeling the interactions between the analyte and the C18 chains of a reversed-phase column, for instance, one could gain insight into the molecular forces driving the separation process. This understanding can guide the selection of the optimal mobile phase composition and other chromatographic parameters to achieve better separation from the parent drug, Cefdinir, and other impurities.

For sensor development, as mentioned in the study involving a molecularly imprinted polymer, computational methods are used to design the polymer structure. nih.govdp.tech This involves modeling the interactions between the template molecule (in this case, Cefdinir) and various functional monomers to select the monomer that will provide the strongest and most selective binding. The cross-reactivity with impurities like this compound can also be predicted computationally to ensure the sensor's specificity.

Academic Investigations into the Chemical Biology of Thiazole, Oxime, and Glycine Moieties

Significance of the Thiazole (B1198619) Ring as a Bioisostere and Scaffold in Chemical Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. nih.govanalis.com.my Its aromaticity allows for various chemical reactions, and its unique structural features make it a versatile building block in the design of new therapeutic agents. nih.govscispace.com The thiazole nucleus is present in numerous natural products and synthetic compounds with a wide range of biological activities. analis.com.myresearchgate.net

As a bioisostere, the thiazole ring can replace other functional groups, such as phenyl, pyridyl, or even amide and ester bonds, to modulate the biological activity and physicochemical properties of a molecule. unimore.itcambridgemedchemconsulting.comacs.org This substitution can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered pharmacokinetic profiles. cambridgemedchemconsulting.com For instance, the replacement of a phenyl ring with a thiazole can reduce metabolism by cytochrome P450 enzymes and decrease hERG inhibition, a common toxicity issue. cambridgemedchemconsulting.com The ability of the thiazole ring to act as a bioisostere has been successfully applied in the development of various drugs. unimore.itcambridgemedchemconsulting.com

The structural versatility of the thiazole ring allows for modifications at multiple positions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov This has led to the discovery of thiazole-containing compounds with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov

Synthetic Approaches to Thiazole-Containing Heterocycles

The synthesis of thiazole derivatives has been an active area of research for many years, with numerous methods developed to construct this important heterocyclic ring. bepls.com The most traditional and widely known method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. bepls.comresearchgate.net Other classical methods include the Robinson–Gabriel and Cook–Heilborn syntheses. bepls.com

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic protocols. bepls.combohrium.com These "green" approaches include:

Multicomponent reactions: These reactions combine three or more starting materials in a single step to form the desired product, reducing waste and improving efficiency. bepls.combohrium.com

Microwave-assisted synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields. bepls.com

Ultrasonic-mediated synthesis: Sonication provides an alternative energy source that can promote reactions and lead to higher product yields. bepls.com

Use of green solvents and catalysts: The replacement of hazardous organic solvents with water or other benign alternatives, and the use of recyclable catalysts, are key aspects of green chemistry. bepls.com

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. bepls.combohrium.com

These modern synthetic strategies have enabled the efficient preparation of a wide variety of thiazole-containing compounds, including complex hybrid molecules where the thiazole ring is linked to other heterocyclic systems. acs.orgnih.govbohrium.com

Mechanistic Studies of Thiazole-Based Reactions in Organic Chemistry

The reactivity of the thiazole ring is influenced by the presence of both a sulfur and a nitrogen atom, which confer a unique electronic character to the ring. nih.govscispace.com The ring is aromatic, with delocalized π-electrons, making it susceptible to electrophilic substitution reactions. scispace.com However, the presence of the electron-withdrawing nitrogen atom can decrease the ring's basicity and nucleophilicity. analis.com.my

Mechanistic studies of thiazole-based reactions have provided valuable insights into their chemical behavior. For example, in nucleophilic substitution reactions of halothiazoles, the position of the halogen atom on the ring significantly affects its reactivity. sciepub.com 2-Halothiazoles readily undergo substitution with nucleophiles like methoxide, while the reactivity of 4-halogenothiazoles is enhanced due to the aromaticity of the thiazole ring. sciepub.com

The mechanism of the Hantzsch thiazole synthesis is believed to involve the initial formation of a thiouronium salt, followed by cyclization and dehydration to form the thiazole ring. researchgate.net More recent studies, particularly those employing computational methods like Density Functional Theory (DFT), have provided a more detailed understanding of the reaction pathways and transition states involved. researchgate.net

In the biosynthesis of thiamine (B1217682) (vitamin B1), the thiazole moiety is formed through a complex series of reactions involving a sulfur carrier protein, ThiS. nih.govpnas.org Mechanistic studies have revealed the formation of a key acyldisulfide-linked protein-protein conjugate between ThiF and ThiS, which is essential for the sulfur transfer process. pnas.org This discovery highlights the intricate and unique chemistry involved in the natural synthesis of the thiazole ring.

Chemical Reactivity and Coordination Chemistry of the Oxime Functional Group in Research Applications

The oxime functional group, characterized by the R1R2C=N-OH structure, is a versatile and reactive moiety with broad applications in organic synthesis and coordination chemistry. bohrium.comnumberanalytics.comwikipedia.org Oximes can be readily synthesized from the condensation of aldehydes or ketones with hydroxylamine (B1172632). bohrium.comrsc.org

The reactivity of oximes is diverse. They can undergo nucleophilic substitution, where the hydroxylamine group is replaced, and electrophilic addition reactions. numberanalytics.com A significant reaction of oximes is the Beckmann rearrangement, where treatment with acid converts the oxime into an amide. wikipedia.org Oximes can also be reduced to form amines or oxidized. wikipedia.org Furthermore, the N-O bond in oximes can be cleaved under thermal or photochemical conditions to generate iminyl radicals, which are useful intermediates for synthesizing various nitrogen-containing compounds. rsc.orgnsf.govresearchgate.net

In coordination chemistry, oximes and their deprotonated forms (oximates) are excellent ligands for a wide range of metal ions. bohrium.comrsc.orgat.ua They can coordinate to metals through either the nitrogen or oxygen atoms, and can act as chelating or bridging ligands, leading to the formation of mono- and polynuclear metal complexes with diverse structures and properties. rsc.orgbohrium.comnih.gov The coordination of an oxime to a metal center can significantly alter its reactivity, for example, by lowering the pKa of the hydroxyl group and facilitating the formation of oximato species. at.ua

The coordination chemistry of oximes has been extensively studied, with applications in catalysis, materials science, and bioinorganic chemistry. bohrium.comrsc.orgbohrium.com

Role of Glycine (B1666218) Moiety in Peptide Chemistry and Enzyme Interactions (e.g., glycine oxidases in biochemical pathways)

Glycine is the simplest amino acid, with a single hydrogen atom as its side chain. uomustansiriyah.edu.iq This small size and lack of a bulky side chain provide glycine with unique conformational flexibility, which is crucial for the structure and function of proteins. wikipedia.org

In peptide chemistry, glycine plays a fundamental role as a building block of proteins. ontosight.ai The formation of a peptide bond between two glycine molecules is a condensation reaction that is a key step in protein synthesis. researchgate.netacs.org Due to its flexibility, glycine can disrupt the formation of rigid secondary structures like alpha-helices and is often found in turns and loops of proteins. wikipedia.org A notable example is collagen, where glycine constitutes about 35% of the amino acid content, allowing for the tight coiling of the collagen triple helix. wikipedia.org Glycine and its derivatives are also used in the synthesis of peptide-based drugs.

In biochemical pathways, glycine is involved in the synthesis of numerous important biomolecules, including glutathione, heme, creatine, and nucleic acids. nih.gov It also acts as an inhibitory neurotransmitter in the central nervous system. wikipedia.org

Glycine is a substrate for several enzymes, including glycine oxidase. Glycine oxidase is a flavoenzyme that catalyzes the oxidative deamination of glycine to produce glyoxylate (B1226380), ammonia, and hydrogen peroxide. ontosight.aiwikipedia.org This reaction is a key step in glycine catabolism. nih.govontosight.ai There are several pathways for glycine degradation in animals, with the glycine cleavage system being the major one. nih.govwikipathways.org Another pathway involves the conversion of glycine to glyoxylate by D-amino acid oxidase. uomustansiriyah.edu.iqwikipathways.org The study of glycine oxidase and other enzymes involved in glycine metabolism is important for understanding amino acid biochemistry and its implications for health and disease. nih.gov

Structure-Activity Relationship (SAR) Studies of Thiazole and Oxime Derivatives within a Chemical Biology Context (focus on in vitro molecular or biochemical interactions, not therapeutic efficacy)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. mdpi.com For thiazole and oxime derivatives, SAR studies have been instrumental in identifying key structural features that govern their interactions with biological targets at a molecular level.

Thiazole Derivatives:

SAR studies on thiazole-containing compounds have revealed several important trends. The nature and position of substituents on the thiazole ring can dramatically affect activity. For example, in a series of antimicrobial thiazole derivatives, the presence of specific substituents at certain positions was found to be crucial for their inhibitory activity against various bacterial and fungal strains. nih.govmdpi.com In some cases, the presence of an electron-withdrawing group, such as a halogen, can enhance activity. researchgate.netijper.org Conversely, other studies have shown that methoxy (B1213986) groups can lead to higher activity than halogen groups. ijper.org The hybridization of the thiazole ring with other heterocyclic systems, such as pyrazoline or triazole, has also been shown to influence biological activity. acs.orgnih.govmdpi.com Molecular docking studies have often been used in conjunction with experimental data to rationalize these SAR findings and to identify potential binding interactions with target enzymes or receptors. bohrium.comijper.orgacs.org

Oxime Derivatives:

For oxime derivatives, SAR studies have highlighted the importance of the substituents on both the carbon and oxygen atoms of the oxime moiety, as well as the stereochemistry (Z/E isomerism) of the C=N bond. researchgate.netnih.govbohrium.com In a study of anticholinergic oxime O-ethers, it was found that for derivatives of aromatic aldehydes, the isomer with the aryl substituent in the (E) position relative to the ammonium (B1175870) ether substituent was consistently more potent. nih.gov For diaryl ketone derivatives, both isomers showed similar potency. nih.gov In another study on antifungal oxime ethers, the presence of nitrogen-containing heterocyclic rings, such as imidazole (B134444) and triazole, was found to be a dominant feature for activity. mdpi.com SAR analyses have also been used to understand the multifunctional neuroprotective effects of imidazolylacetophenone oxime derivatives, indicating that specific groups on the benzene (B151609) ring and the rigidity of the oxime ester can improve activity. nih.gov

These SAR studies, focused on in vitro molecular and biochemical interactions, provide a rational basis for the design and optimization of new thiazole and oxime-based compounds with specific biological functions, independent of their ultimate therapeutic applications.

Strategic Implications for Pharmaceutical Process Development Research Non Clinical

Impact of Impurity Profile Research on Pharmaceutical Process Design and Optimization

Impurity profiling, the identification and quantification of all impurities in an API, is a mandatory requirement by regulatory authorities. ijcrt.org Research into the impurity profile of a drug substance has a profound impact on the design and optimization of its manufacturing process. Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the API. jpionline.orgqingmupharm.com

In the synthesis of Cefdinir, Thiazolylacetyl glycine (B1666218) oxime is a known process-related impurity. vulcanchem.comsdkx.net Its formation must be thoroughly understood to be controlled. Research into its formation pathways—whether it arises from unreacted starting materials or as a by-product of a specific reaction step—directly informs process optimization. ijcrt.org For instance, identifying the specific reaction conditions (e.g., temperature, pH, solvent, reaction time) that favor the formation of Thiazolylacetyl glycine oxime allows chemists to modify the process to minimize its generation. This proactive approach to process design, informed by impurity research, is crucial for developing a robust and reproducible manufacturing process that consistently produces high-purity Cefdinir, avoiding the significant costs associated with failed batches or extensive purification later in development. registech.com

Research into Impurity Control Strategies in Chemical Synthesis for APIs

A comprehensive impurity control strategy is a critical component of any API manufacturing process. registech.com Research into controlling impurities like this compound involves a multi-faceted approach aimed at preventing its formation, removing it if it does form, and analytically monitoring its levels.

Key research areas for impurity control include:

Process Parameter Optimization: The most effective control strategy is to prevent impurity formation in the first place. Research focuses on fine-tuning reaction parameters. For an oxime-containing impurity, this could involve modifying the oximation reaction itself, potentially by changing the hydroxylamine (B1172632) source, solvent polarity, or the base used, as classical methods can sometimes be suboptimal. acs.org

Purification Techniques: When formation cannot be completely avoided, research into effective purification methods is essential. This includes developing specific crystallization or chromatographic procedures designed to purge the impurity from the API. The physicochemical properties of this compound, such as its solubility in various solvents, are studied to design efficient removal steps. europa.eu

Analytical Method Development: A crucial part of any control strategy is the ability to accurately measure the impurity. This requires the development and validation of sensitive analytical methods, typically High-Performance Liquid Chromatography (HPLC). registech.com To do this accurately, pure reference standards of the impurity are needed. Companies synthesize and sell this compound for this express purpose, enabling its use as a reference standard for the quality control of Cefdinir. daicelpharmastandards.comsdkx.netsynzeal.com

Regulatory Science Research Regarding Impurity Limits and Characterization for Pharmaceutical Substances

Regulatory agencies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in pharmaceutical products. ijpras.comijpsr.com Research in this area ensures that an API like Cefdinir meets these standards for safety and quality.

The ICH Q3A(R2) guideline is central to this effort, establishing thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances. gmp-compliance.orgich.org

Reporting Threshold: This is the level at or above which an impurity must be reported in a regulatory submission.

Identification Threshold: This is the level at or above which the structure of an impurity must be determined.

Qualification Threshold: This is the level at or above which an impurity's safety must be established through toxicological studies. kobia.kr

The specific threshold for qualification is determined by the maximum daily dose of the drug. ijcrt.org Research on this compound involves its structural elucidation and ensuring its levels in the final Cefdinir API are below these ICH limits. Failure to control an impurity within these accepted safety levels can lead to the rejection of a drug product, making this research a non-negotiable aspect of drug development. researchgate.net

ICH Q3A Impurity Thresholds

The table below summarizes the standard thresholds for impurities.

| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

*TDI = Total Daily Intake

Contribution to Enhanced Understanding of API Chemical Stability and Degradation Profiles

Studying impurities is fundamental to understanding the chemical stability of an API. qingmupharm.com Impurities can be either process-related or they can be degradation products that form over time when the API is exposed to environmental factors like heat, light, or moisture. qingmupharm.com

To understand the potential for this compound to be a degradation product of Cefdinir, researchers perform forced degradation or stress studies. As prescribed by ICH guideline Q1A, these studies intentionally expose the API to harsh conditions to accelerate degradation and identify likely degradation products. researchgate.netresearchgate.net

Typical Forced Degradation Conditions

This table outlines the stress conditions used to evaluate API stability.

| Stress Condition | Purpose |

| Acid Hydrolysis | To test stability in acidic environments. |

| Base Hydrolysis | To test stability in alkaline environments. |

| Oxidation | To evaluate sensitivity to oxidative stress (e.g., using H₂O₂). |

| Photolysis | To determine sensitivity to light exposure, particularly UV radiation. qingmupharm.com |

| Thermal Degradation | To assess the impact of high temperatures on the API. qingmupharm.com |

If this compound is detected or its concentration increases during these studies, it confirms that it is a degradation product. registech.com This knowledge is invaluable. It helps to establish the degradation pathways of the API, which in turn informs the development of a stable formulation and determination of appropriate storage conditions (e.g., requires protection from light) and a defined shelf-life for the final drug product. qingmupharm.comdigitellinc.com

Q & A

Basic Research Questions

Q. What are the optimal solvent systems for synthesizing Thiazolylacetyl glycine oxime via oxime ligation?

- Methodological Answer: Solvent polarity and protic/aprotic properties significantly influence reaction efficiency. Systematic screening in polar protic (e.g., ethanol), polar aprotic (e.g., THF, DCM), and mixed solvents (e.g., MeCN:DCE) is recommended. For example, N-(p-Me₂N-Ph)Gly-OtBu derivatives oxidize readily in ethanol under oxygenated conditions, while α-carbon-substituted analogs may require proton sources or buffer effects for activation . Neutral pH aqueous buffers are optimal for tandem oxidation/oxime ligation due to salt effects .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer: Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) provides high-resolution separation and structural validation. Quantification of metabolites, raw chromatograms, and spectral analysis should be included in reports. For glycine derivatives, NMR monitoring of oxidation intermediates (e.g., α-imino esters) is critical to confirm reaction pathways .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer: Neutral pH (6–8) stabilizes oxime ligation products by minimizing hydrolysis. Acidic conditions may protonate dimethylamino substituents, reducing oxidation potential, while alkaline conditions risk ester hydrolysis. Buffer systems (e.g., phosphate) enhance stability by mitigating pH shifts during reactions .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation behavior of this compound derivatives in organic solvents?

- Methodological Answer: Oxidation mechanisms depend on solvent polarity and α-carbon substitution. For unsubstituted glycine derivatives (e.g., compound 6), oxidation proceeds via radical intermediates in oxygenated solvents, confirmed by NMR monitoring . Methyl substitution at the α-carbon (e.g., compound 8) inhibits oxidation, suggesting steric hindrance or electronic effects on imino ester formation .

Q. How can researchers resolve contradictory data regarding reaction yields in different solvent systems?

- Methodological Answer: Use controlled experiments with incremental solvent polarity adjustments. For example, replicate oxidation trials in ethanol vs. THF while maintaining standardized oxygen sparging durations. Apply statistical tools (e.g., ANOVA) to identify solvent-specific outliers. Conflicting results may arise from solvent-dependent proton availability or buffer interactions, necessitating mechanistic validation via isotopic labeling .

Q. What electrochemical methods enhance the synthesis efficiency of glycine derivatives relevant to this compound?

- Methodological Answer: Tandem electrocatalysis using Pb foil electrodes enables stepwise reduction of oxalic acid to glyoxylic acid and nitrate to hydroxylamine, followed by C–N coupling to form glyoxylic acid oxime. Optimizing voltage (−0.7 V) and precursor ratios improves glycine selectivity (28% Faradaic efficiency) .

Q. How should researchers design experiments to assess structure-activity relationships in this compound analogs?

- Methodological Answer: Synthesize analogs with systematic substitutions (e.g., thiazole ring modifications, glycine side-chain alkylation). Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate results with computational models (e.g., DFT for electronic effects). Spectroscopic analysis (FTIR, XPS) can validate structural hypotheses .

Q. What statistical models are appropriate for optimizing reaction parameters in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.